molecular formula C24H31N3O3 B1247216 3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone

3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone

Cat. No.: B1247216
M. Wt: 409.5 g/mol
InChI Key: HVSUPPZVIPTMEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is known for its potential therapeutic applications, particularly in the realm of neuropharmacology and receptor modulation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2-methoxyphenylpiperazine with a suitable butoxyquinoline derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) and other purification techniques ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds.

Scientific Research Applications

3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone involves its interaction with molecular targets such as alpha1-adrenergic receptors. The compound acts as an antagonist, blocking the receptor’s activity and thereby modulating physiological responses. This interaction can influence various signaling pathways, leading to potential therapeutic effects in conditions like hypertension and anxiety .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-7-[4-[4-(2-methoxyphenyl)-1-piperazinyl]butoxy]-2(1H)-quinolinone is unique due to its specific structural features, which confer distinct binding affinities and pharmacokinetic properties. Its methoxyphenyl and piperazine moieties contribute to its high selectivity and potency as an alpha1-adrenergic receptor antagonist, making it a valuable compound for further research and development .

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C24H31N3O3/c1-29-23-7-3-2-6-22(23)27-15-13-26(14-16-27)12-4-5-17-30-20-10-8-19-9-11-24(28)25-21(19)18-20/h2-3,6-8,10,18H,4-5,9,11-17H2,1H3,(H,25,28)

InChI Key

HVSUPPZVIPTMEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCCOC3=CC4=C(CCC(=O)N4)C=C3

Synonyms

(11C)SV-III-130
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one oxalate
MPBDQO cpd
SV-III-130

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of intermediate 12 (314 mg, 0.48 mmol) and NaI (150 mg, 0.96 mmol) in CH3CN was heated to reflux for 30 min and then cooled to rt. Intermediate 55 (228 mg, 0.48 mmol) and anhydrous K2CO3 (138 mg, 1.92 mmol) were added to the mixture. The resulting mixture was heated to reflux and stirred for 4 h. Precipitated crystals were filtered off and the filtrate was evaporated under reduced pressure. The residue was extracted with EtOAc. The combined EtOAc layers were washed with brine, dried over anhydrous Na2SO4, concentrated in vacuo and purified by flash chromatography on silica gel column (elution with DCM/MeOH=30:1) to give 7-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one (compound 37) (98 mg, 60%). 1H NMR (300 MHz, CDCl3): δ 7.55 (s, 1H), 7.35 (d, J=8.1 Hz, 1H), 7.02-6.85 (m, 3H), 6.37-6.34 (m, 1H), 4.29-4.20 (m, 2H), 3.86 (s, 3H), 3.11 (brs, 4H), 2.86 (t, J=6.9 Hz, 2H), 2.67-2.61 (m, 5H), 2.48 (t, J=7.2 Hz, 1H), 1.82-1.62 (m, 6H). HPLC: 99%, RT 2.109 min. MS (ESI) m/z 411.2 [M+H]+.
Name
intermediate 12
Quantity
314 mg
Type
reactant
Reaction Step One
Name
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step Two
Name
Quantity
138 mg
Type
reactant
Reaction Step Two

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